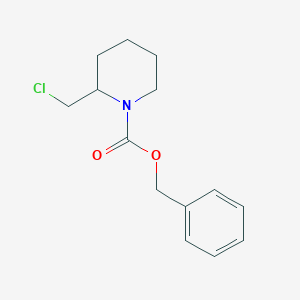

Benzyl 2-(chloromethyl)piperidine-1-carboxylate

CAS No.: 166107-55-7

Cat. No.: VC7446305

Molecular Formula: C14H18ClNO2

Molecular Weight: 267.75

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 166107-55-7 |

|---|---|

| Molecular Formula | C14H18ClNO2 |

| Molecular Weight | 267.75 |

| IUPAC Name | benzyl 2-(chloromethyl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C14H18ClNO2/c15-10-13-8-4-5-9-16(13)14(17)18-11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2 |

| Standard InChI Key | HQOATBDYNXZHJN-UHFFFAOYSA-N |

| SMILES | C1CCN(C(C1)CCl)C(=O)OCC2=CC=CC=C2 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a six-membered piperidine ring, a saturated heterocycle common in bioactive molecules. The nitrogen atom of the piperidine is protected by a benzyloxycarbonyl (Cbz) group, while the 2-position bears a chloromethyl () substituent. This configuration is confirmed by its SMILES notation () and InChIKey (HQOATBDYNXZHJN-UHFFFAOYSA-N). The Cbz group enhances solubility in organic solvents and prevents unwanted side reactions at the nitrogen during synthetic transformations.

Physicochemical Characteristics

While solubility data for Benzyl 2-(chloromethyl)piperidine-1-carboxylate remain unreported, analogous Cbz-protected piperidines exhibit solubility in polar aprotic solvents such as tetrahydrofuran (THF) and ethyl acetate. The chloromethyl group contributes to a higher molecular weight (267.75 g/mol) compared to its non-chlorinated counterpart, benzyl piperidine-1-carboxylate (219.28 g/mol) . Key properties are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 267.75 g/mol |

| Boiling Point | Not reported |

| Density | Not reported |

| Flash Point | Not reported |

The absence of melting point data suggests the compound is likely a liquid or low-melting solid at room temperature.

Synthetic Routes and Optimization

Key Synthesis Strategies

The synthesis of Benzyl 2-(chloromethyl)piperidine-1-carboxylate typically proceeds via a multi-step sequence involving:

-

Piperidine Functionalization: Introduction of the hydroxymethyl group at the 2-position of piperidine.

-

Cbz Protection: Reaction with benzyl chloroformate to protect the nitrogen.

-

Chlorination: Conversion of the hydroxymethyl group to chloromethyl using chlorinating agents like thionyl chloride () or hydrochloric acid () .

A representative procedure from the literature involves the Cbz protection of 2-(hydroxymethyl)piperidine. In a typical protocol, 2-(hydroxymethyl)piperidine is treated with benzyl chloroformate in the presence of potassium carbonate () in a THF/water mixture. The reaction is stirred overnight at room temperature, followed by extraction with ethyl acetate and purification via flash chromatography . Subsequent chlorination of the hydroxymethyl intermediate yields the target compound.

Reaction Mechanism and Conditions

The Cbz protection step proceeds via nucleophilic acyl substitution, where the piperidine’s nitrogen attacks the electrophilic carbonyl carbon of benzyl chloroformate. The chlorination step likely involves the formation of a good leaving group (e.g., a tosylate or mesylate) followed by displacement with chloride ions. For example, treatment of the alcohol with thionyl chloride converts the group to under mild conditions .

Applications in Medicinal Chemistry

Role as a Synthetic Intermediate

The chloromethyl group in Benzyl 2-(chloromethyl)piperidine-1-carboxylate serves as a reactive handle for further functionalization. Key transformations include:

-

Nucleophilic Substitution: Reaction with amines, thiols, or alkoxides to introduce heteroatom-containing side chains.

-

Cross-Coupling Reactions: Utilization in palladium-catalyzed couplings to form carbon-carbon bonds.

-

Cyclization Reactions: Formation of bicyclic structures via intramolecular displacements.

These reactions enable the synthesis of diverse piperidine derivatives, which are prevalent in pharmaceuticals targeting central nervous system disorders, infectious diseases, and cancer .

Case Study: Piperidine-Based Drug Candidates

Future Directions and Research Opportunities

Expanding Synthetic Utility

Future studies could explore:

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral piperidine derivatives.

-

Green Chemistry Approaches: Substituting traditional chlorinating agents with eco-friendly alternatives.

-

Bioconjugation Strategies: Leveraging the chloromethyl group for protein-polymer conjugates in drug delivery.

Biological Screening

Derivatives of Benzyl 2-(chloromethyl)piperidine-1-carboxylate should be screened against therapeutic targets such as G-protein-coupled receptors (GPCRs) and kinases. Computational modeling could predict binding affinities and guide structural optimization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume